(3S)-1-methylpiperidine-3-carboxylic acid hydrochloride
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Overview
Description
(3S)-1-Methylpiperidine-3-carboxylic acid hydrochloride is a chemical compound with a molecular formula of C7H14ClNO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-1-methylpiperidine-3-carboxylic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (3S)-1-methylpiperidine-3-carboxylic acid.
Hydrochloride Formation: The free base of (3S)-1-methylpiperidine-3-carboxylic acid is then reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing large reactors to carry out the synthesis under controlled conditions.
Purification: The product is purified through crystallization or other separation techniques to achieve the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides.
Reduction: It can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products Formed:
Oxidation Products: N-oxides and other oxidized derivatives.
Reduction Products: Reduced forms of the compound with altered functional groups.
Substitution Products: Compounds with new functional groups replacing the original ones.
Scientific Research Applications
(3S)-1-Methylpiperidine-3-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of (3S)-1-methylpiperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- (3S)-1-Methylpyrrolidine-3-carboxylic acid hydrochloride
- (2R,3S)-3-Phenylisoserine hydrochloride
Comparison:
- Structural Differences: While (3S)-1-methylpiperidine-3-carboxylic acid hydrochloride has a piperidine ring, similar compounds may have different ring structures or substituents.
- Unique Properties: The specific stereochemistry and functional groups of this compound confer unique reactivity and biological activity, distinguishing it from other similar compounds.
Properties
CAS No. |
2061169-12-6 |
---|---|
Molecular Formula |
C7H14ClNO2 |
Molecular Weight |
179.6 |
Purity |
95 |
Origin of Product |
United States |
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